4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine
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Overview
Description
4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 2-methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine typically involves the reaction of 2-methoxynaphthalene with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 2-methoxynaphthalene is treated with a suitable electrophile to form an intermediate, which then reacts with morpholine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and the morpholine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Methoxynaphthalene: Shares the methoxy-naphthalene moiety but lacks the morpholine ring.
Morpholine: Lacks the naphthalene moiety but shares the morpholine ring structure.
Uniqueness: 4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine is unique due to the combination of the methoxy-naphthalene moiety and the morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNIDHQHOUSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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